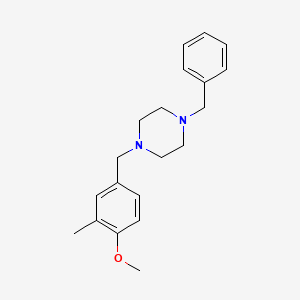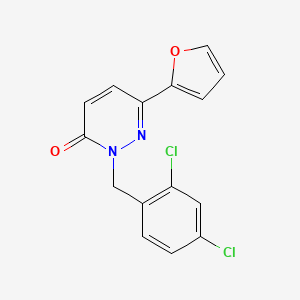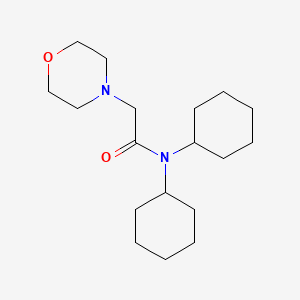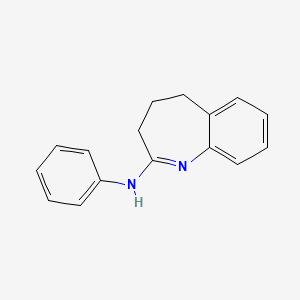
1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine, also known as B-MMBP, is a piperazine derivative that has been of interest to researchers due to its potential pharmacological properties. This compound has been synthesized and studied for its potential use as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine is not fully understood. It is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This compound has also been shown to modulate the activity of the mu-opioid receptor, which may contribute to its potential use in the treatment of opioid addiction.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which may contribute to its antidepressant and anxiolytic properties. This compound has also been shown to decrease levels of the neurotransmitter dopamine in the brain, which may contribute to its antipsychotic properties. In addition, this compound has been shown to reduce the rewarding effects of opioids, which may be useful in the treatment of opioid addiction.
実験室実験の利点と制限
One advantage of using 1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine in lab experiments is that it has been shown to have relatively low toxicity in animal models. This makes it a potentially useful compound for further study in the development of therapeutic agents. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to determine the exact molecular targets of this compound and how it produces its pharmacological effects.
将来の方向性
There are several future directions for the study of 1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine. One direction is the further investigation of its potential use in the treatment of opioid addiction. This compound has shown promise in reducing the rewarding effects of opioids, and further research is needed to determine its efficacy in preventing relapse in opioid-dependent individuals. Another direction is the investigation of this compound's potential use in the treatment of other psychiatric disorders, such as anxiety and depression. Finally, further research is needed to determine the exact molecular targets of this compound and how it produces its pharmacological effects. This will be important in the development of more effective therapeutic agents based on this compound.
合成法
The synthesis of 1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine involves the reaction of 4-methoxy-3-methylbenzylamine with benzyl chloride in the presence of a catalyst such as sodium carbonate. The resulting product is then reacted with piperazine in the presence of a reducing agent such as sodium borohydride to yield this compound.
科学的研究の応用
1-benzyl-4-(4-methoxy-3-methylbenzyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties in animal models. This compound has also been studied for its potential use in the treatment of opioid addiction. It has been shown to reduce the rewarding effects of opioids and may be useful in preventing relapse in opioid-dependent individuals.
特性
IUPAC Name |
1-benzyl-4-[(4-methoxy-3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-17-14-19(8-9-20(17)23-2)16-22-12-10-21(11-13-22)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNOWIXOWFXRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5646470.png)

![4-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5646488.png)

![1-[2-(difluoromethoxy)benzyl]azepan-2-one](/img/structure/B5646497.png)

![4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B5646505.png)
![(3S*,4R*)-1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5646507.png)
![((3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}pyrrolidin-3-yl)methanol](/img/structure/B5646509.png)
![N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-5-(2-pyrrolidinyl)-2-thiophenecarboxamide dihydrochloride](/img/structure/B5646513.png)
![5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5646535.png)

![1-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5646557.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B5646562.png)